- CAS No. 861881-87-0](/img/structure/B12530556.png)
Methanone, [3-(3,4-dimethoxyphenyl)oxiranyl](4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- is a complex organic compound with the molecular formula C18H16O6 It is characterized by the presence of an oxirane ring and multiple methoxy groups attached to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(1,3-Benzodioxol-5-yl)-2-oxiranyl)(4-methoxyphenyl)methanone: Similar structure with a benzodioxole ring instead of the dimethoxyphenyl group.
Bis(3,4-dimethoxyphenyl)methanone: Lacks the oxirane ring but has two dimethoxyphenyl groups.
(4-Methoxyphenyl)[3-(4-methoxyphenyl)-2-oxiranyl]methanone: Similar structure with different substitution patterns on the aromatic rings.
Uniqueness
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- is unique due to the presence of both an oxirane ring and multiple methoxy groups, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
861881-87-0 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
[3-(3,4-dimethoxyphenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18O5/c1-20-13-7-4-11(5-8-13)16(19)18-17(23-18)12-6-9-14(21-2)15(10-12)22-3/h4-10,17-18H,1-3H3 |
Clé InChI |
OYHUVSXXTRGUON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


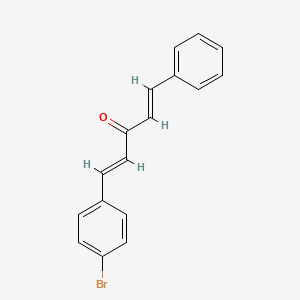
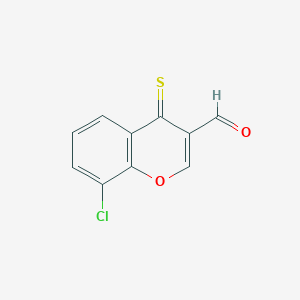

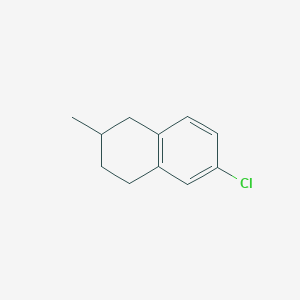

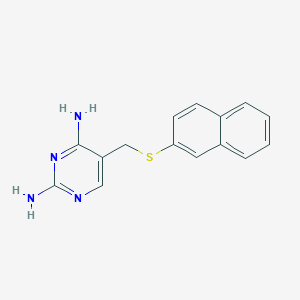
![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)

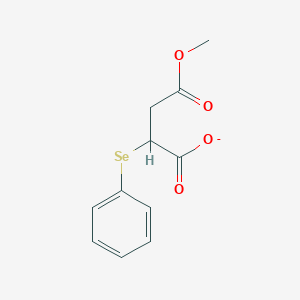
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)

![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
